1,3,2-Dioxaphospholane, 2-hydroxy-4-methyl-, 2-oxide
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Overview
Description
1,3,2-Dioxaphospholane, 2-hydroxy-4-methyl-, 2-oxide is a cyclic organophosphorus compound It is characterized by a five-membered ring structure containing both oxygen and phosphorus atoms
Preparation Methods
The synthesis of 1,3,2-Dioxaphospholane, 2-hydroxy-4-methyl-, 2-oxide typically involves the reaction of 2-chloro-1,3,2-dioxaphospholane with molecular oxygen. This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1,3,2-Dioxaphospholane, 2-hydroxy-4-methyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield different phosphorus-containing compounds.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the oxygen or other substituents on the phosphorus atom.
Common reagents used in these reactions include molecular oxygen for oxidation, reducing agents like hydrogen or metal hydrides for reduction, and nucleophiles such as hydroxide ions or alkoxides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3,2-Dioxaphospholane, 2-hydroxy-4-methyl-, 2-oxide has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a catalyst in certain reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaphospholane, 2-hydroxy-4-methyl-, 2-oxide involves its interaction with molecular targets through its phosphorus atom. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, affecting their function. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and the context of the reaction .
Comparison with Similar Compounds
1,3,2-Dioxaphospholane, 2-hydroxy-4-methyl-, 2-oxide can be compared with other similar compounds such as:
2-Ethoxy-1,3,2-dioxaphospholane 2-oxide: This compound has an ethoxy group instead of a hydroxy group, leading to different reactivity and applications.
2-Chloro-1,3,2-dioxaphospholane 2-oxide: The presence of a chlorine atom makes this compound more reactive in nucleophilic substitution reactions.
(2-Hydroxy-2-oxido-1,3,2-dioxaphospholan-4-yl)methyl palmitate: This compound has a longer alkyl chain, affecting its solubility and interaction with biological molecules.
Properties
CAS No. |
20636-79-7 |
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Molecular Formula |
C3H7O4P |
Molecular Weight |
138.06 g/mol |
IUPAC Name |
2-hydroxy-4-methyl-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C3H7O4P/c1-3-2-6-8(4,5)7-3/h3H,2H2,1H3,(H,4,5) |
InChI Key |
RYRDKOIZZRUCMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1COP(=O)(O1)O |
Origin of Product |
United States |
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